![molecular formula C46H46F5MoN2O- B6300978 (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo CAS No. 1433803-79-2](/img/structure/B6300978.png)
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is a useful research compound. Its molecular formula is C46H46F5MoN2O- and its molecular weight is 833.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo is 835.258434 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electropolymerization and Conducting Polymers
Pyrrole-based compounds are extensively studied for their electropolymerization properties, leading to conducting polymers with potential applications in electronics, sensors, and electrochromic devices. Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potentials and ability to form conducting polymers through electropolymerization, indicating stability in their conducting form and potential utility in electronic applications Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Synthesis and Electropolymerization
Carbas et al. (2012) synthesized a terthienyl-based fluorescent polymer with pendant quinoxaline moieties, showing selective sensitivity towards Fe3+ ions, suggesting applications in ion sensing and electrochromic devices Carbas, Kıvrak, Zora, & Önal, 2012.
Oxidative Reactions and Polymer Synthesis
Petruso et al. (1982) studied the oxidative reactions of 2,5-diphenylpyrrole, yielding various dimeric, trimeric, and tetracyclic compounds, illustrating the complex chemistry involved in pyrrole oxidation and its potential for creating novel organic materials Petruso, Lamartina, Migliara, & Sprio, 1982.
Organic Solar Cells and Electron Acceptors
Gupta et al. (2017) reported on a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor with encouraging efficiency in organic solar cells, highlighting the role of pyrrole-based compounds in renewable energy technologies Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017.
Molybdenum Complexes and Polymerization Initiators
Gabert, Schrock, and Müller (2008) synthesized bifunctional imido alkylidene bispyrrolide complexes of molybdenum, demonstrating their conversion into diolate complexes that serve as initiators for ring-opening metathesis polymerization (ROMP), indicating applications in polymer synthesis Gabert, Schrock, & Müller, 2008.
Propriétés
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)phenol;2,5-dimethylpyrrol-1-ide;(2-methyl-2-phenylpropylidene)-(2,3,4,5,6-pentafluorophenyl)iminomolybdenum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O.C10H12.C6F5N.C6H8N.Mo/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-10(2,3)9-7-5-4-6-8-9;7-1-2(8)4(10)6(12)5(11)3(1)9;1-5-3-4-6(2)7-5;/h7-13,25H,1-6H3;1,4-8H,2-3H3;;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJDOFZUINSQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)O)C.CC(C)(C=[Mo]=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46F5MoN2O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
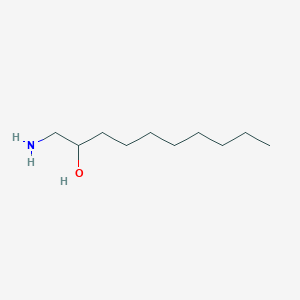
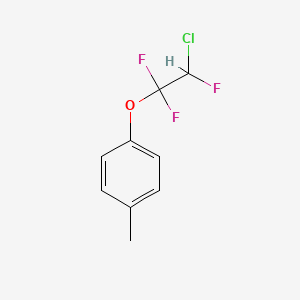

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
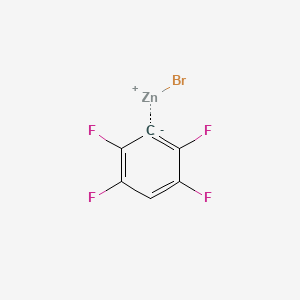
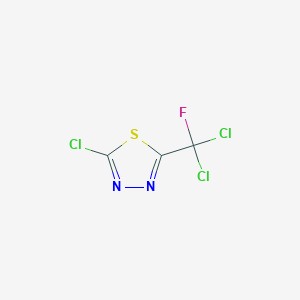


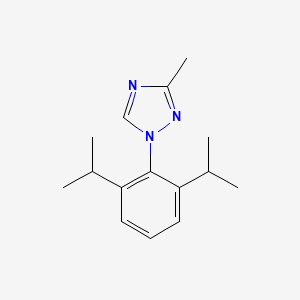
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)